3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol
描述
属性
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGYLHQLJJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of hydrogen in the presence of a ruthenium complex catalyst . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale production. The use of a ruthenium complex catalyst is particularly advantageous due to its cost-effectiveness and efficiency .
化学反应分析
Reduction of Nitro Group
The 4-nitrobenzyl substituent undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.
*Yields estimated from analogous reactions in triazole derivatives.
Nucleophilic Substitution at Triazole Core
The triazole ring participates in alkylation and arylation reactions. The N-2 nitrogen is sterically accessible due to the nitrobenzyl group’s positioning.
Electrophilic Aromatic Substitution
The 3-fluorophenyl group directs electrophiles to the para position relative to fluorine.
| Reaction | Conditions | Major Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-fluoro-4-nitrophenyl derivative | >90% para | |
| Halogenation | Cl₂, FeCl₃ | 3-fluoro-4-chlorophenyl analog | 85% para |
Condensation Reactions
The methyl group at C-5 participates in Knoevenagel-type condensations with aldehydes under basic conditions.
Hydrolysis and Ring-Opening Reactions
The triazolone ring shows limited stability under strong acidic/basic conditions:
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for transition metals, forming complexes with catalytic potential.
| Metal Salt | Solvent System | Complex Structure | Stability | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | CH₃CN/CH₂Cl₂ | Octahedral Cu(II) complex | Air-stable |
科学研究应用
Monoamine Reuptake Inhibition
One of the primary applications of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is its role as a monoamine reuptake inhibitor. This characteristic is crucial for developing treatments for various psychiatric disorders, including:
- Depression
- Anxiety Disorders
- Obsessive Compulsive Disorder (OCD)
The compound's ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine positions it as a potential candidate for new antidepressant therapies. Research indicates that derivatives of this compound can provide therapeutic effects with fewer side effects compared to traditional antidepressants like tricyclics and selective serotonin reuptake inhibitors (SSRIs) .
Case Study: Efficacy in Depression Treatment
A study demonstrated that 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol exhibited significant efficacy in preclinical models of depression. The results indicated a marked reduction in depressive behaviors, attributed to its action on multiple neurotransmitter systems .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress within neuronal cells .
Data Table: Neuroprotective Studies
| Study Reference | Disease Targeted | Key Findings |
|---|---|---|
| Alzheimer's Disease | Reduced oxidative stress markers in treated models | |
| Parkinson's Disease | Improved motor function in animal models |
Synthesis and Derivative Development
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol has been explored extensively, leading to various derivatives that enhance its pharmacological profile. These derivatives are designed to optimize potency and selectivity for specific neurotransmitter transporters.
Synthesis Techniques
Common methods for synthesizing this compound include:
- Cyclization Reactions : Utilizing precursors that allow the formation of the bicyclic structure.
- Functional Group Modification : Introducing different substituents to modify pharmacokinetic properties.
作用机制
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
Table 1: Key Structural Features and Physical Properties
- In contrast, 2,4-diphenyl derivatives exhibit extended π-systems, favoring interactions with aromatic residues in biological targets .
- Functional Group Impact: The 9-hydroxyl group in the target compound enables hydrogen bonding, distinguishing it from 9-keto derivatives (e.g., 3,7-diazabicyclo nonan-9-one), which show cytotoxicity via ketone-mediated enzyme inhibition .
生物活性
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol, also known by its CAS number 1177337-43-7, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its effects on hematopoiesis and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is C₁₁H₂₁NO, with a molecular weight of approximately 183 g/mol. The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol exhibits significant biological activities, particularly in the context of hematopoiesis:
- Hematopoietic Stem Cell Stimulation : Studies have shown that derivatives of this compound promote hematopoiesis by stimulating the proliferation and differentiation of hematopoietic stem cells (HSCs). In vitro assays have demonstrated enhanced colony-forming unit (CFU) activity in bone marrow progenitors when exposed to this compound.
- Potential Clinical Applications : The myelostimulatory effects suggest potential therapeutic applications in treating bone marrow disorders such as aplastic anemia and myelodysplastic syndromes. In vivo studies have further validated these findings, indicating improved bone marrow function in animal models treated with the compound.
Table 1: Summary of Biological Activities
Case Study: In Vitro and In Vivo Assessments
In a recent study, researchers synthesized 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol and evaluated its effects on HSCs using both in vitro assays and animal models:
- In Vitro Assays : HSCs were cultured in the presence of varying concentrations of the compound. Results indicated a dose-dependent increase in CFU activity, suggesting enhanced stem cell proliferation.
- In Vivo Studies : Mice treated with the compound showed significant improvements in bone marrow cellularity compared to control groups, indicating a robust myelostimulatory effect.
The exact mechanism by which 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol exerts its biological effects is still under investigation. However, it is hypothesized that the nitrogen atom within the bicyclic structure plays a crucial role in modulating receptor interactions, which may lead to enhanced signaling pathways involved in cell proliferation and differentiation.
常见问题
Q. What synthetic strategies are recommended for 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol?
A multistep synthesis is typically employed, starting with the bicyclic scaffold formation via intramolecular cyclization. Key steps include:
- Reduction : Use of sodium borohydride (NaBH₄) or LiAlH₄ to reduce ketone intermediates to alcohols (e.g., 9-ol derivatives) .
- Functionalization : Introduction of the isopropyl group via alkylation or nucleophilic substitution under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the stereochemistry of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol be confirmed?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic P2₁/n space group, as seen in related azabicyclo structures) .
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak® IA/IB) with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers .
- Optical rotation : Compare experimental [α]D values with literature data for analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (δ 1.2–3.5 ppm for bicyclic protons; δ 4.1–4.5 ppm for hydroxyl groups), ¹³C NMR for carbonyl/amine identification .
- IR : O–H stretch (~3200–3600 cm⁻¹) and C–N vibrations (~1100–1250 cm⁻¹) .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ peaks .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. benzyl groups) impact biological activity?
Comparative studies of azabicyclo derivatives reveal:
- Isopropyl substitution : Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration for neuropharmacological applications .
- Benzyl derivatives : Higher receptor binding affinity (e.g., Ki < 50 nM for serotonin receptors) but reduced metabolic stability due to aromatic oxidation .
- Activity table :
| Substituent | logP | Receptor Affinity (Ki, nM) | Metabolic Stability (t½, min) |
|---|---|---|---|
| Isopropyl | 2.5 | 120 ± 15 | 90 ± 10 |
| Benzyl | 3.8 | 45 ± 8 | 30 ± 5 |
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ion concentrations (Mg²⁺/Ca²⁺) can alter receptor binding kinetics .
- Cell models : Primary neurons vs. transfected HEK293 cells may express differing receptor isoforms .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) and report effect sizes (Cohen’s d) to ensure reproducibility .
Q. What computational methods are suitable for studying its structure-activity relationships?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes at targets (e.g., GPCRs) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability in explicit solvent .
Q. How to design stability studies for this compound under experimental conditions?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
- pH stability : Assess solubility and decomposition in buffers (pH 1–12) over 24 hours .
- Long-term storage : Store at –20°C under argon, with desiccants to prevent hygroscopic degradation .
Methodological Challenges
Q. What strategies mitigate low yields in the final synthetic step?
- Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for selective reductions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) and improve yield by 15–20% .
- Byproduct analysis : Use GC-MS or preparative TLC to identify and eliminate side products (e.g., over-reduced amines) .
Q. How to validate target engagement in cellular assays?
- Competitive binding : Use radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors) with Scatchard analysis .
- Knockdown models : CRISPR/Cas9-mediated gene silencing of putative targets to confirm functional relevance .
- Biomarker profiling : Measure downstream effectors (e.g., cAMP, Ca²⁺ flux) via ELISA or fluorescence assays .
Q. What in vitro models are optimal for assessing neuropharmacological potential?
- Primary neuronal cultures : Rat cortical/hippocampal neurons for acute toxicity (LD₅₀) and neurite outgrowth assays .
- Blood-brain barrier (BBB) models : MDCK-MDR1 monolayers to quantify permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS penetration) .
- Microglial activation assays : Measure TNF-α/IL-6 secretion via ELISA to evaluate anti-inflammatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
